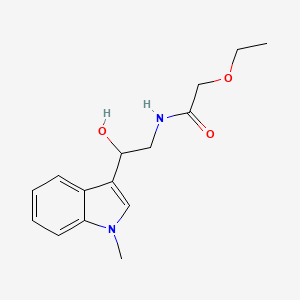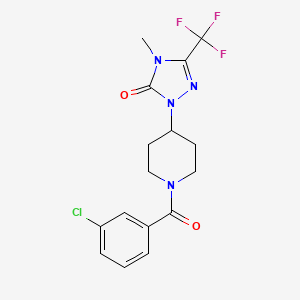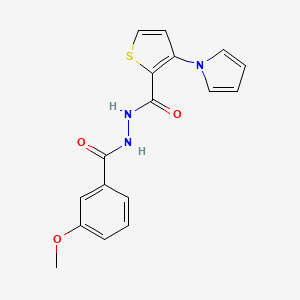![molecular formula C19H17F3N4O2 B2733401 N-[3-(1H-imidazol-1-yl)propyl]-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 439109-68-9](/img/structure/B2733401.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C19H17F3N4O2 and its molecular weight is 390.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Binding and Modulation of Gene Expression
Pyrrole-imidazole (Py-Im) hairpin polyamides, closely related to the compound of interest, are known for their ability to bind specific DNA sequences. This binding capability allows them to disrupt protein-DNA interactions, thereby modulating gene expression in living cells. The introduction of simple aryl groups at specific positions can significantly enhance the cellular uptake and biological activity of these compounds, making them potent tools for gene regulation studies and potential therapeutic agents (Meier, Montgomery, & Dervan, 2012).
Cellular Permeability and Delivery
The cellular permeability of Py-Im polyamides is critical for their effectiveness in gene regulation and therapeutic applications. Studies have shown that modifications to the hairpin structure, particularly the γ-aminobutyric acid turn unit, can greatly enhance their ability to enter cells and reach the nucleus. Such modifications not only increase the potency of these compounds but also provide insights into designing more efficient delivery systems for molecular probes and therapeutic agents (Liu & Kodadek, 2009).
Synthesis and Characterization
The synthesis of Py-Im polyamides and their derivatives involves complex chemical reactions that allow for precise targeting of DNA sequences. For instance, the synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives demonstrates the versatility of these compounds in forming fused tricyclic structures through environmentally benign processes. Such synthetic advancements contribute to the exploration of novel compounds with potential biological activities (Shaabani et al., 2014).
Antimicrobial and Anticancer Applications
Derivatives of Py-Im polyamides have been explored for their antimicrobial and anticancer activities. For example, thiosemicarbazide derivatives, which share structural motifs with the compound of interest, have been used as precursors for synthesizing target heterocyclic compounds with evaluated antimicrobial activities. This illustrates the potential of such compounds in developing new antimicrobial agents (Elmagd et al., 2017). Additionally, research into modifications of the imidazo[1,2-a]pyrimidine structure has shown promise in reducing metabolism mediated by aldehyde oxidase, an important consideration in the development of anticancer therapies (Linton et al., 2011).
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2/c20-19(21,22)15-4-2-13(3-5-15)17(27)14-10-16(25-11-14)18(28)24-6-1-8-26-9-7-23-12-26/h2-5,7,9-12,25H,1,6,8H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEWFRLHSVYANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2733318.png)
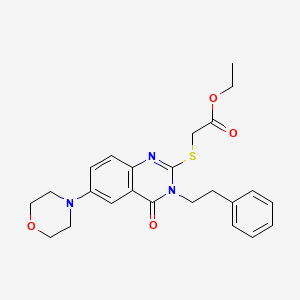
![(1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B2733320.png)
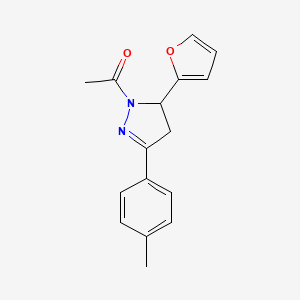
![1-[(2-Chlorophenyl)acetyl]-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2733326.png)
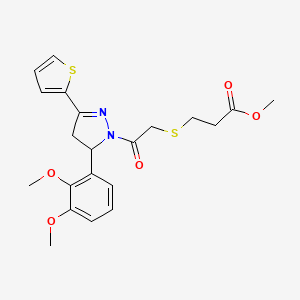
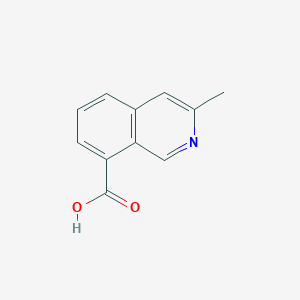
![N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2733333.png)
![5-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2733334.png)
